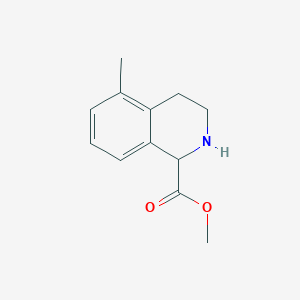

Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

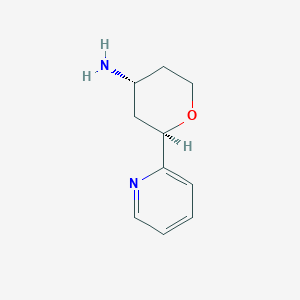

“Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate” is a compound with the CAS Number: 1367666-62-3 . It has a molecular weight of 205.26 . It is in the form of oil .

Molecular Structure Analysis

The IUPAC name of the compound is “this compound” and its InChI Code is "1S/C12H15NO2/c1-8-4-3-5-10-9 (8)6-7-13-11 (10)12 (14)15-2/h3-5,11,13H,6-7H2,1-2H3" .Physical and Chemical Properties Analysis

“this compound” is an oil . It has a molecular weight of 205.26 . The compound is stored at a temperature of 4°C .Scientific Research Applications

Synthesis and Derivative Formation

Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate serves as a precursor in the synthesis of various chemical compounds. For instance, it is used in the preparation of N-substituted methyl (3S)-2-aminocarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates, which are further cyclized to form hydantoins and thiohydantoins. These compounds exhibit interesting chemical properties and have potential applications in pharmaceutical and chemical research (Macháček, Jansa, Bertolasi, & Wsól, 2006).

Additionally, methyl 2-aryl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates have been transformed into methyl 2-aryl-1,2-dihydroisoquinoline-3-carboxylates through an oxidation-dehydration sequence, showcasing the versatility of this compound in synthetic organic chemistry (Wong, Harrington, & Stanforth, 2013).

Novel Synthetic Routes

Research has explored novel synthetic routes involving this compound. For example, the protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate was synthesized from dimethyl-5-(2-formylphenyl)-2-methyl-4,5-dihydrooxazole-4,4-dicarboxylate, demonstrating a new pathway for synthesizing complex organic molecules (Lerestif, Feuillet, Bazureau, & Hamelin, 1999).

Pharmaceutical Applications

There are also implications for pharmaceutical research. Some derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including the methyl ester hydrochloride and N-acetyl derivative, have been prepared and characterized. These substances may have potential applications in developing new therapeutic agents (Jansa, Macháček, & Bertolasi, 2006).

Neuroprotective or Neurotoxic Activity

Interestingly, some derivatives of this compound, like 1-methyl-1,2,3,4-tetrahydroisoquinoline, have been studied for their neuroprotective or neurotoxic activity. This suggests potential applications in neurological research and drug development (Okuda, Kotake, & Ohta, 2003).

Safety and Hazards

The compound has been classified under GHS07 and the signal word for it is "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate, a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), is known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . It has been reported that 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a similar compound, acts as a reversible short-acting moderate inhibitor of monoamine oxidase A/B (MAO A/B) .

Mode of Action

The compound interacts with its targets, primarily the MAO A/B enzymes, and inhibits their activity . This inhibition can lead to an increase in the levels of monoamines in the brain, which can have various effects on neurological function and behavior .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the monoaminergic system. By inhibiting MAO A/B, the compound prevents the breakdown of monoamines, including dopamine, norepinephrine, and serotonin . This can lead to increased levels of these neurotransmitters in the brain, which can affect various neurological functions and processes .

Pharmacokinetics

Similar compounds like 1metiq have been shown to be enzymatically formed in the brain , suggesting that they may have good bioavailability and can cross the blood-brain barrier. More research is needed to fully understand the ADME properties of this compound.

Result of Action

The inhibition of MAO A/B and the subsequent increase in monoamine levels can have various effects on the brain. For example, 1MeTIQ has been shown to produce an antidepressant-like effect in rats . It also has neuroprotective properties, preventing the neurotoxic effects of certain endogenous neurotoxins .

Properties

IUPAC Name |

methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-4-3-5-10-9(8)6-7-13-11(10)12(14)15-2/h3-5,11,13H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNWOQPSYMXCDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCNC(C2=CC=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(azepan-1-ylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2374217.png)

![(2E)-N-[4-(trifluoromethyl)phenyl]but-2-enediamide](/img/structure/B2374222.png)

![Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2374227.png)

![tert-butyl N-ethyl-N-[(3-methylazetidin-3-yl)methyl]carbamate](/img/structure/B2374229.png)

![N-[(4-Chloro-1-methylpyrazol-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2374230.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(p-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2374233.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-methylsulfanylbenzamide](/img/structure/B2374236.png)

![7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2374237.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2374239.png)